molecular formula C20H28N2O5S3 B2536586 2-methoxy-4,5-dimethyl-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)benzenesulfonamide CAS No. 1219913-09-3

2-methoxy-4,5-dimethyl-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)benzenesulfonamide

Cat. No. B2536586
CAS RN: 1219913-09-3
M. Wt: 472.63
InChI Key: VQWXDDBWKCFYRK-UHFFFAOYSA-N
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Description

2-methoxy-4,5-dimethyl-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H28N2O5S3 and its molecular weight is 472.63. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

The compound has shown promising applications in photodynamic therapy (PDT) for cancer treatment. Studies have synthesized and characterized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, including compounds similar to the one . These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are crucial for Type II photosensitizers in PDT, indicating a potential for effective cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).

Polymerization Catalysts

Derivatives of benzenesulfonamide have been used as catalysts in the copolymerization of acrylates with ethene. Research involving phosphine catalysts based on benzenesulfonic acid derivatives demonstrates their capability to homopolymerize ethylene and copolymerize ethylene with acrylates. This suggests potential industrial applications in creating high molecular weight polymers with high yields and comonomer incorporations, indicating a broad range of material science applications (Skupov et al., 2007).

Antibacterial Applications

Studies on N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzenesulfonamides have reported their potential as antibacterial agents. A new series of benzenesulfonamides derived from N-sulfonation exhibited biofilm inhibitory action against Escherichia coli. These findings highlight the compound's potential in developing therapeutic agents with less cytotoxicity and effective antibacterial properties (Abbasi et al., 2019).

Corrosion Inhibition

Piperidine derivatives, including those structurally related to the compound , have been evaluated for their corrosion inhibition efficiencies on iron. Quantum chemical calculations and molecular dynamics simulations suggest these compounds exhibit significant adsorption and corrosion inhibition properties. This research points towards applications in corrosion prevention in industrial settings, offering a route to enhance material longevity and integrity (Kaya et al., 2016).

properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5S3/c1-15-13-18(27-3)19(14-16(15)2)29(23,24)21-10-9-17-7-4-5-11-22(17)30(25,26)20-8-6-12-28-20/h6,8,12-14,17,21H,4-5,7,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWXDDBWKCFYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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